molecular formula C25H23N5O4S B2836365 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-92-1

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Katalognummer: B2836365
CAS-Nummer: 537044-92-1
Molekulargewicht: 489.55
InChI-Schlüssel: WMMDUVCXJBDKEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a tetracyclic pyrimido[4,5-b]quinoline core with a 4-nitrobenzylthio group at position 2 and a pyridin-4-yl substituent at position 4.

Synthetic routes for analogous pyrimidoquinolines involve multicomponent reactions using aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under catalytic conditions (e.g., trityl chloride or metal-organic frameworks) .

Eigenschaften

IUPAC Name

8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-25(2)11-17-20(18(31)12-25)19(15-7-9-26-10-8-15)21-22(27-17)28-24(29-23(21)32)35-13-14-3-5-16(6-4-14)30(33)34/h3-10,19H,11-13H2,1-2H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDUVCXJBDKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537044-92-1) has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O4SC_{25}H_{23}N_{5}O_{4}S, with a molecular weight of 489.55 g/mol. The structure features a pyrimido[4,5-b]quinoline core combined with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N5O4SC_{25}H_{23}N_{5}O_{4}S
Molecular Weight489.55 g/mol
CAS Number537044-92-1

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The presence of the nitrobenzyl and thio groups allows for diverse interactions such as:

  • Hydrogen bonding : Facilitates binding to target enzymes or receptors.
  • Electrostatic interactions : Enhances affinity towards negatively charged sites on proteins.
  • Covalent bonding : Potentially modifies enzyme activity through irreversible binding.

These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Quinoline derivatives are known for their anticancer potential. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.

For instance, compounds featuring a pyrimidine core have been reported to exhibit cytotoxic effects in cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of pyrimidine derivatives were tested for antimicrobial activity using the broth microdilution method. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural variations significantly influence efficacy .
  • Anticancer Research :
    In vitro studies on related compounds revealed that modifications at specific positions on the quinoline ring improved cytotoxicity against breast cancer cell lines. The findings emphasize the importance of structural optimization in enhancing anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives

Compound Name / ID Substituent at Position 2 Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Key References
Target Compound 4-Nitrobenzylthio Pyridin-4-yl C₂₅H₂₃N₅O₄S 497.55 -
Compound 2i 4-Chlorobenzyloxy 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl C₂₉H₂₆ClN₃O₅ 556.99 Anticancer
Compound in 3-Methylbutylsulfanyl 5-Methylthiophen-2-yl C₂₃H₂₈N₄O₂S₂ 480.67 -
Compound in - 4-(Methylthio)phenyl C₂₀H₂₁N₃O₃S 383.46 -
Compound in - Phenyl C₁₉H₁₉N₃O₂ 321.38 Synthetic route

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : The pyridin-4-yl group (target compound) may offer better solubility and hydrogen-bonding capacity than phenyl () or thiophenyl () groups.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of barbituric acid derivatives with aromatic aldehydes under controlled conditions. Key steps include:
  • Step 1 : Formation of the tetrahydropyrimidine core via a three-component reaction using cerium(IV) ammonium nitrate (CAN) as a catalyst to enhance regioselectivity .
  • Step 2 : Introduction of the 4-nitrobenzylthio group via nucleophilic substitution under anhydrous conditions to avoid hydrolysis of the thioether bond .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy :
  • 1^1H NMR : Expect signals at δ 2.40–2.49 ppm (CH2_2 groups in the tetrahydropyrimidine core) and δ 6.55–8.20 ppm (aromatic protons from pyridine and nitrobenzyl groups) .
  • 13^{13}C NMR : Peaks at δ 162–170 ppm confirm carbonyl groups in the dione moiety .
  • IR Spectroscopy : Bands at ~1705 cm1^{-1} (C=O stretching) and ~1533 cm1^{-1} (NO2_2 asymmetric stretching) validate functional groups .
  • Mass Spectrometry : LC-MS should show a molecular ion peak at m/z ~506.5 [M+H]+^+ .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyrimidoquinoline derivatives with nitrobenzylthio substituents), potential targets include:
  • Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets of kinases (e.g., EGFR or CDK2) due to the planar quinoline core and nitro group’s electron-withdrawing effects .
  • Antimicrobial Activity : The 4-nitrobenzylthio group may disrupt bacterial cell membranes, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically vary substituents (e.g., replace 4-nitrobenzyl with 4-chlorobenzyl) and assay activity against standardized cell lines (e.g., MCF-7 for cytotoxicity). Use ANOVA to identify statistically significant trends .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Target Validation : Employ CRISPR-Cas9 knockouts of hypothesized targets (e.g., EGFR) to confirm on-target effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility (target >1 mg/mL in PBS, pH 7.4) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance circulation time. Characterize using DLS and TEM .
  • Prodrug Design : Introduce hydrolyzable esters at the pyridine nitrogen to mask lipophilic groups temporarily .

Q. How can in silico modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key residues (e.g., Lys45 in CDK2) for hydrogen bonding or π-π stacking .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing methyl with trifluoromethyl) to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to filter derivatives with poor permeability (e.g., TPSA >140 Å2^2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.